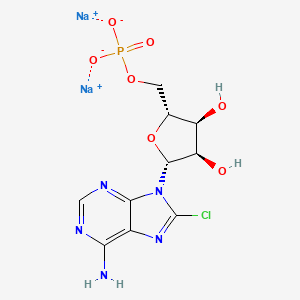
8-Chloroadenosine-5'-O-monophosphatesodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloroadenosine-5’-O-monophosphatesodiumsalt is a chemical compound that is an analogue of adenosine-5’-O-monophosphate. In this compound, the hydrogen in position 8 of the adenine nucleobase has been replaced by chlorine . It is a potential metabolite of the PKA activator 8-Chloroadenosine-3’,5’-cyclic monophosphate, released by the action of phosphodiesterases .
Vorbereitungsmethoden
The preparation of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt involves synthetic routes where adenosine-5’-O-monophosphate is modified by replacing the hydrogen in position 8 of the adenine nucleobase with chlorine . The compound is typically crystallized or lyophilized to form its sodium salt . Industrial production methods may involve large-scale synthesis and purification processes to ensure high purity and stability .
Analyse Chemischer Reaktionen
8-Chloroadenosine-5’-O-monophosphatesodiumsalt undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution: The chlorine atom in the compound can be substituted under certain conditions, leading to the formation of different analogues.
Common Reagents and Conditions: Typical reagents include phosphodiesterases for the release of the compound from its cyclic form.
Major Products: The major products formed from these reactions include various analogues of adenosine-5’-O-monophosphate with different substituents at the 8-position.
Wissenschaftliche Forschungsanwendungen
8-Chloroadenosine-5’-O-monophosphatesodiumsalt has several scientific research applications:
Wirkmechanismus
The mechanism of action of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt involves its conversion to 8-Chloro-ATP by adenosine kinase . This compound then incorporates into RNA during transcription, inhibiting RNA synthesis . It also depletes ATP levels in cells, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent autophagic cell death . The compound’s activity is associated with the inhibition of the mTOR pathway, which is crucial for cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
8-Chloroadenosine-5’-O-monophosphatesodiumsalt can be compared with other similar compounds, such as:
8-Azaadenosine: Both compounds show similar toxicity profiles in cancer cell lines.
8-Chloroadenosine: This compound is a nucleoside analogue and an active metabolite of 8-Chloro-cAMP.
8-Chloroadenosine-3’,5’-cyclic monophosphate: This compound is a PKA activator and is metabolized to 8-Chloroadenosine-5’-O-monophosphatesodiumsalt by phosphodiesterases.
The uniqueness of 8-Chloroadenosine-5’-O-monophosphatesodiumsalt lies in its specific substitution at the 8-position, which imparts distinct biochemical properties and therapeutic potential .
Eigenschaften
Molekularformel |
C10H11ClN5Na2O7P |
|---|---|
Molekulargewicht |
425.63 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13ClN5O7P.2Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
JTZPPDRPHHIDCY-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


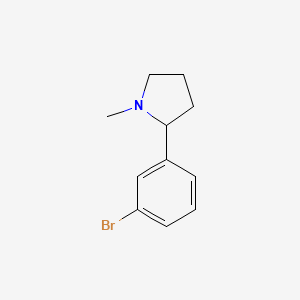
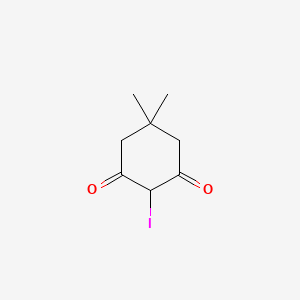
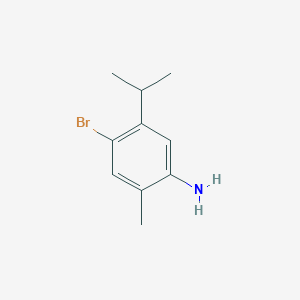
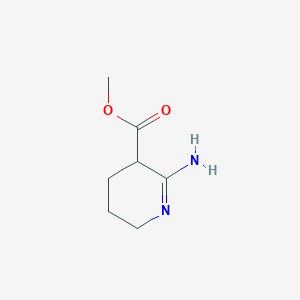
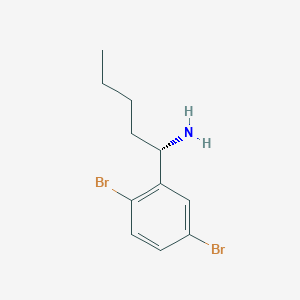
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
![7-Chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13029391.png)
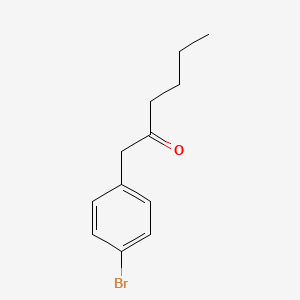

![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)

![3-(4-((2,4-Dichlorobenzyl)oxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029428.png)

